2,4,6-Tribromophenol

描述

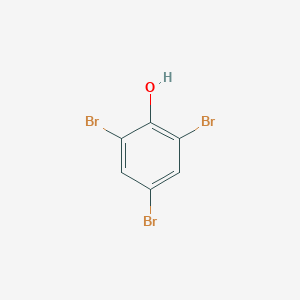

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4,6-tribromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWWXRFVMJHFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,6-Tribromophenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2,4,6-Tribromophenol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25721-68-0, 5175-83-7 (bismuth(3+) salt) | |

| Record name | Phenol, 2,4,6-tribromo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25721-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021959 | |

| Record name | 2,4,6-Tribromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Soft, long, white crystals with a bromine odor. (NTP, 1992), Pellets or Large Crystals, White solid with an odor of bromine; [Hawley] White to pink solid; [ICSC] Off-white or pink flakes; [MSDSonline], Solid, WHITE-TO-PINK POWDER. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,4,6-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2987 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

471 °F at 760 mmHg (Sublimes at 540-554 °F at 764 mmHg) (NTP, 1992), 286 °C | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble (1-10 mg/ml) (NTP, 1992), Sol in alcohol, chloroform, ether, glycerol oils, Very soluble in ethanol; soluble in ether, benzene, carbon tetrachloride, chloroform, acetic acid, Sol in caustic alkaline solutions, In water, 70 mg/L at 15 °C, 0.07 mg/mL at 15 °C, Solubility in water, g/100ml at 25 °C: 0.007 | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.55 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.55 g/cu cm at 20 °C, 2.55 g/cm³ | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.5 | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000303 [mmHg], Vapor pressure, Pa at 25 °C: 0.007 | |

| Record name | 2,4,6-Tribromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2987 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from alcohol; prisms from benzene, Long crystals, Soft, white needles | |

CAS No. |

118-79-6 | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tribromophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4,6-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS6K3EU393 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

203 to 205 °F (NTP, 1992), 94-96 °C, 87 - 89 °C, 95.5 °C | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Environmental Occurrence and Distribution

Spatial and Temporal Distribution in Abiotic Matrices

2,4,6-Tribromophenol has been detected in various aquatic systems, including freshwater, seawater, and groundwater. nih.gov Its presence in these environments is often linked to industrial activities and the chlorination of water containing bromide ions. vilniustech.ltwho.int In water, TBP is expected to adsorb to suspended solids and sediment, though less brominated phenols tend to remain in the water phase. who.int

A study in the industrialized Gulf of Fos in France revealed the significant impact of industrial chlorination discharges on TBP levels in seawater. vilniustech.ltnih.gov Average concentrations were reported at the 1–10 ng/L level, with levels reaching up to 580 ng/L near industrial outlets. vilniustech.ltnih.gov In surface freshwater, a maximum concentration of 0.3 µg/L has been reported. who.int TBP is also found in groundwater, contributing to its status as a persistent environmental pollutant. nih.gov

| Environment | Concentration | Location/Study Details |

| Seawater | 1-10 ng/L (average) | Industrialized Gulf of Fos, France vilniustech.ltnih.gov |

| Seawater | up to 580 ng/L | Near industrial outlets in the Gulf of Fos, France vilniustech.ltnih.gov |

| Freshwater | up to 0.3 µg/L | Surface freshwater monitoring who.int |

| Groundwater | Detected (levels not specified) | General environmental findings nih.gov |

In terrestrial environments, 2,4,6-TBP is primarily found in soil and sediment. researchgate.net When released into the soil, it tends to remain there with minimal migration into other environmental compartments. oecd.org One model suggests that if TBP is released into the soil, 99.9% is expected to stay there. oecd.org Its mobility in soil can be influenced by pH due to its dissociation properties. oecd.org Volatilization from moist or dry soil surfaces is not considered a significant fate process. nih.gov

Studies have shown that TBP can be mineralized to CO2 by soil microorganisms, indicating it can be used as an energy source. nih.gov Transformation is notably faster under oxic (oxygen-rich) conditions compared to anoxic (oxygen-poor) conditions. nih.gov In estuarine sediments, concentrations have been found to reach up to 3690 µg/kg dry weight. who.int

In the atmosphere, this compound is predicted to exist in both vapor and particulate phases. guidechem.comnih.gov The vapor-phase component is subject to degradation through reactions with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 34 days. guidechem.comnih.gov Particulate-phase TBP can be removed from the atmosphere via wet or dry deposition. guidechem.comnih.gov

Monitoring studies have detected TBP in both indoor and outdoor air. researchgate.net Concentrations in outdoor air have been measured in the range of 49–73 pg/m³. researchgate.net A fugacity model indicates that if TBP is released into the air, approximately 29.2% remains in the air, while 21.4% is transported to water and 47.8% to soil. oecd.org

This compound is frequently detected in indoor environments, particularly in house dust and indoor air. nih.govresearchgate.net This presence is often linked to the use of products containing brominated flame retardants. researchgate.net

Concentrations of TBP in house dust have been reported to range from 15 to 620 ng/g. researchgate.net In indoor air, levels have been measured between 220 and 690 pg/m³, which is significantly higher than typical outdoor air concentrations. researchgate.net These findings suggest that indoor settings are an important route of human exposure to this compound. fao.orgnih.gov

| Environment | Concentration Range |

| Indoor Air | 220 - 690 pg/m³ researchgate.net |

| House Dust | 15 - 620 ng/g researchgate.net |

Bioaccumulation and Biotic Distribution

This compound has been found to bioaccumulate in various marine organisms. fao.orgresearchgate.net The potential for bioconcentration in aquatic organisms is considered moderate, with a predicted Bioconcentration Factor (BCF) of 120 and a measured BCF of 83. nih.govwho.int

A study conducted in the Gulf of Fos found TBP concentrations in marine life that were higher than all previously published references, directly linked to industrial chlorination discharges. vilniustech.ltnih.gov High levels were measured in several species, indicating significant bioaccumulation. vilniustech.ltnih.gov For example, average concentrations in the muscle tissue of the European conger were between 140 and 1000 ng/g lipid weight. vilniustech.ltnih.gov In the gonads of the purple sea urchin, average levels were 830–880 ng/g lipid weight, and in the body of the Mediterranean mussel, they reached 1500–2000 ng/g lipid weight. vilniustech.ltnih.gov The compound has also been reported in the marine worm Lanice conchilega. nih.gov

| Marine Organism | Tissue | Concentration (lipid weight) | Location/Study |

| European conger | Muscle | 140-1000 ng/g (average) | Gulf of Fos, France vilniustech.ltnih.gov |

| Purple sea urchin | Gonads | 830-880 ng/g (average) | Gulf of Fos, France vilniustech.ltnih.gov |

| Mediterranean mussel | Whole Body | 1500-2000 ng/g (average) | Gulf of Fos, France vilniustech.ltnih.gov |

Presence in Human Biological Samples (Blood, Breast Milk, Placental Tissue)

The lipophilic nature of this compound (2,4,6-TBP) facilitates its accumulation in human tissues, and its presence has been confirmed in various biological samples, including blood, breast milk, and placental tissue. oup.comresearchgate.netnih.govnih.gov This indicates widespread human exposure to the compound.

Studies have consistently detected 2,4,6-TBP in blood and serum samples from both the general population and individuals with occupational exposure. who.int In a survey of three occupational groups in Norway, 2,4,6-TBP was the most abundant brominated compound in plasma samples, with mean concentrations of 24, 31, and 11 µg/kg lipid weight for electronics dismantlers, circuit board producers, and laboratory personnel, respectively. who.int The authors of this study suggested that the presence of 2,4,6-TBP in plasma could be due to general exposure through diet rather than solely occupational exposure. who.int Another study on postpartum mothers found 2,4,6-TBP in maternal and cord serum samples, highlighting in-utero exposure. oup.com

The presence of 2,4,6-TBP in breast milk is a significant route of exposure for nursing infants. oup.comresearchgate.net A study in Japan collected 64 breast milk samples and reported a mean concentration of 0.59 ng/g lipid weight for 2,4,6-TBP. researchgate.net A pooled human milk sample from Norway was found to contain a 2,4,6-TBP concentration of 0.6 µg/kg lipid weight. who.int

Furthermore, 2,4,6-TBP has been shown to cross the placental barrier, leading to fetal exposure. oup.comnih.gov A study analyzing 102 human placental tissues from Durham County, North Carolina, found that 2,4,6-TBP was ubiquitously detected in all samples. nih.gov The mean concentration was 15.4 ng/g lipid, with a range of 1.31 to 316 ng/g lipid. nih.gov Interestingly, the study also noted a negative association between the age of the mother and the concentration of 2,4,6-TBP in placental tissue. nih.gov Another study reported that fetal blood contained roughly a 6-fold higher concentration of 2,4,6-TBP than maternal blood, indicating significant fetal exposure. oup.comnih.gov

Table 1: Concentration of this compound in Human Biological Samples

Translocation in Plants

The uptake and translocation of this compound in plants have been investigated to understand its fate in the environment and potential entry into the food chain. nih.govnih.gov

A study on rice plants (Oryza sativa) grown hydroponically demonstrated the plant's ability to take up and metabolize 2,4,6-TBP. nih.govnih.gov After a five-day exposure, it was found that 99.2% of the initial 2,4,6-TBP had been metabolized by the rice plants. nih.govnih.gov The distribution of the parent compound within the plant showed acropetal translocation, with the highest concentration found in the roots, followed by the leaves, and then the stems. nih.gov

The study also identified forty transformation products of 2,4,6-TBP in the rice plants, consisting of nine phase I and thirty-one phase II metabolites. nih.govnih.gov A significant number of these metabolites (39) were detected in the roots. nih.govnih.gov Importantly, ten of these metabolites were found to be translocated from the roots to the stems and leaves, indicating systemic distribution within the plant. nih.govnih.gov The proposed transformation pathways included debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation. nih.gov

Another study investigated the uptake of 2,4,6-TBP by fodder maize from contaminated sawdust. The results indicated that under the experimental conditions, 2,4,6-TBP could be transferred from the sawdust to the plant, although it was not detected in the corn ear.

Table 2: Translocation and Metabolism of this compound in Rice Plants

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (2,4,6-TBP) |

| BDE-47 |

| BDE-209 |

| OH-PBDEs |

| PBDD/Fs |

| Tetrabromobisphenol A |

| Polybrominated dibenzo-p-dioxin (B167043) (PBDD) |

| Polybrominated diphenyl ethers (PBDE) |

| 2,4-dibromophenol (B41371) |

| 2,4-dibromoacetophenone |

| 2,4-dibromobenzoic acid |

| Glycine |

| 6-bromodiacetylindoxyl |

| 6,6-dibromindigotin |

| 2,4,6-tribromoanisole (B143524) (TBA) |

| Pentachlorophenol (PCP) |

| Pentachloroanisole (PCA) |

| 2,6-dibromophenol (B46663) (2,6-DBP) |

| 4-bromophenol (B116583) (4-BP) |

| 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) |

| Phenol (B47542) |

| 2-BP |

| 3-BP |

| PBP |

| 2,5-DBP |

| 3,5-DBP |

| 2,3,4,6-TeBP |

| Bromobenzene |

| S-(2-hydroxy-4-bromocyclohexa-3,5-dienyl)-L-cysteine |

| S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)-L-cysteine |

| TBP-glucuronide |

| TBP-sulfate |

| Decabromodiphenyl ethane (B1197151) (DBDPE) |

| 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) |

| 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) |

| Cypermethrin |

| p,p'-DDT |

| Hexabromocyclododecane (HBCD) |

| α-HBCD |

| β-HBCD |

| γ-HBCD |

Transformation and Degradation Pathways of 2,4,6 Tribromophenol

Abiotic Transformation Mechanisms

Abiotic transformation refers to the degradation of a chemical compound through non-biological processes. For 2,4,6-TBP, these mechanisms primarily include phototransformation in water, thermal decomposition, and formation during water treatment processes.

The exposure of 2,4,6-TBP in aqueous environments to sunlight can initiate phototransformation, a process where light energy drives chemical reactions. Studies have shown that 2,4,6-TBP can undergo direct photolysis when exposed to UV irradiation, with its absorption spectrum showing a broad peak between 260 and 320 nm. tandfonline.com

Research on the phototransformation of 2,4,6-TBP in aqueous solutions indicates that the degradation process typically follows pseudo-first-order kinetics. tandfonline.comnih.gov The rate of this transformation is influenced by several environmental factors. For instance, the transformation rate constant of 2,4,6-TBP has been observed to decrease with an increase in its initial concentration. nih.gov Conversely, the rate constant increases with rising pH and in the presence of substances like Fe³⁺ and NO₂⁻ ions. tandfonline.comnih.gov In one study, the phototransformation half-life for 2,4,6-TBP under simulated sunlight was determined to be approximately 223 minutes. tandfonline.com

Interactive Table: Factors Influencing the Phototransformation Rate of 2,4,6-TBP

| Factor | Effect on Transformation Rate | Reference |

| Initial 2,4,6-TBP Concentration | Decreases with increasing concentration | nih.gov |

| pH | Increases with increasing pH | tandfonline.comnih.gov |

| Fe³⁺ Ions | Increases with increasing concentration | tandfonline.comnih.gov |

| NO₂⁻ Ions | Increases with increasing concentration | tandfonline.comnih.gov |

The phototransformation of 2,4,6-TBP results in the formation of various photoproducts. The primary mechanisms involved are hydrodebromination and photodimerization. nih.govtandfonline.com

Hydrodebromination is a significant pathway where a bromine atom is replaced by a hydrogen atom. This leads to the formation of less brominated phenols. Studies have identified dihydroxylated dibromobenzene compounds (di-OH-DBB) as predominant photoproducts, suggesting that hydrodebromination is a major transformation mechanism. nih.govtandfonline.com

Photodimerization is another identified reaction pathway. nih.govtandfonline.com This process involves the joining of two 2,4,6-TBP molecules or their derivatives. The identification of products such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and dihydroxylated polybrominated biphenyls (di-OH-PBBs) supports the occurrence of photodimerization. nih.govtandfonline.com In total, as many as ten different photoproducts have been tentatively identified in studies of 2,4,6-TBP irradiation in aqueous solutions. nih.gov

2,4,6-TBP can be generated as a breakdown product from the thermal decomposition of more complex brominated flame retardants (BFRs). nih.gov For example, the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), a novel brominated flame retardant, can lead to the formation of 2,4,6-TBP. nih.govresearchgate.net This process can occur through a 1,3-hydrogen shift mechanism. nih.gov Similarly, 2,4,6-TBP has been identified as a thermal degradation product of tetrabromobisphenol A (TBBPA). nih.gov The pyrolysis of polymers containing these BFRs, such as in electronic waste processing or accidental fires, can therefore act as a source of 2,4,6-TBP in the environment. ciop.plcetjournal.it

Table: Brominated Flame Retardants that Yield 2,4,6-TBP upon Thermal Decomposition

| Brominated Flame Retardant | Reference |

| 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) | nih.govresearchgate.netnih.gov |

| Tetrabromobisphenol A (TBBPA) | nih.gov |

The treatment of natural waters with chlorine, a common disinfection process, can lead to the formation of various disinfection by-products, including halogenated organic compounds. nih.gov In marine or bromide-rich waters, the photochemical transformation of 2,4,6-TBP can be dominated by photochlorination. researchgate.net This process can lead to the formation of products like 2,4-dibromo-6-chlorophenol. The rate of this photochlorination is enhanced by higher initial concentrations of 2,4,6-TBP, chloride ions, and Fe(III), as well as lower pH levels. researchgate.net

Phototransformation in Aqueous Solutions

Biotransformation and Biodegradation

Biotransformation and biodegradation involve the breakdown of 2,4,6-TBP by living organisms, particularly microorganisms. While generally considered persistent, certain bacteria have demonstrated the ability to degrade 2,4,6-TBP. inchem.org

Several bacterial strains capable of utilizing 2,4,6-TBP as a sole source of carbon and energy have been isolated. One such bacterium, identified as Ochrobactrum sp. strain TB01, was isolated from soil contaminated with brominated pollutants. nih.gov This strain can degrade 100 microM of 2,4,6-TBP within 36 hours in a growing culture. nih.gov The degradation pathway involves sequential reductive debromination, where 2,4,6-TBP is converted to phenol (B47542) via the intermediates 2,4-dibromophenol (B41371) (2,4-DBP) and 2-bromophenol (B46759) (2-BP). nih.gov This process requires NADH. nih.gov

Another study identified a strain with high similarity to Achromobacter xylosoxidans that was capable of degrading 2,4,6-TBP. nih.gov In experiments using fractured chalk cores, this bacterium demonstrated efficient removal of 2,4,6-TBP from the water, with approximately 90% of the removal occurring within the first 10 cm of the flow path. nih.gov This suggests the potential for in-situ bioremediation of 2,4,6-TBP contaminated sites.

The complete debromination of 2,4,6-TBP to phenol has also been demonstrated in a combined chemical-biological treatment approach, where the resulting phenol was subsequently degraded by Pseudomonas or Rhodococcus bacterial strains. researchgate.net

Table: Microbial Strains Involved in 2,4,6-TBP Biodegradation

| Microbial Strain | Degradation Pathway/Products | Reference |

| Ochrobactrum sp. strain TB01 | Sequential reductive debromination to phenol via 2,4-DBP and 2-BP | nih.gov |

| Achromobacter xylosoxidans | Degradation of 2,4,6-TBP | nih.gov |

| Pseudomonas sp. | Degradation of phenol (a TBP breakdown product) | researchgate.net |

| Rhodococcus sp. | Degradation of phenol (a TBP breakdown product) | researchgate.net |

Microbial Degradation Mechanisms

Microorganisms have evolved diverse strategies to metabolize 2,4,6-Tribromophenol (TBP), a persistent environmental pollutant. These degradation mechanisms are crucial for the natural attenuation of TBP in contaminated ecosystems. The primary pathways involve the removal of bromine substituents from the aromatic ring, a critical step that reduces the toxicity of the compound and facilitates further breakdown.

Reductive Debromination Pathways

Reductive debromination is a significant mechanism in the microbial degradation of 2,4,6-TBP, particularly under anaerobic or microaerophilic conditions. This process involves the sequential removal of bromine atoms from the phenol ring, which are replaced by hydrogen atoms.

A key characteristic of this pathway is the preferential removal of bromine atoms at the ortho- and para-positions of the phenolic ring. oecd.org For instance, the anaerobic bacterium Desulfovibrio sp. strain DSL-1, isolated from marine sediments, preferentially removes the ortho-bromines from 2,4,6-TBP, leading to the transient formation of 2,4-dibromophenol (2,4-DBP) and the accumulation of 4-bromophenol (B116583) (4-BP). oecd.org Cell-free extracts from this strain have demonstrated that this reductive debromination is stimulated by the presence of electron donors like NADH and NADPH. oecd.org

Similarly, the soil bacterium Ochrobactrum sp. strain TB01 utilizes a reductive debromination pathway to convert 2,4,6-TBP to phenol. tandfonline.comnih.gov The degradation proceeds through the formation of 2,4-DBP and subsequently 2-bromophenol (2-BP). tandfonline.comnih.govebi.ac.uk This process is dependent on the presence of NADH, highlighting the reductive nature of the enzymatic reactions involved. tandfonline.comnih.gov

The bacterium Bacillus sp. GZT also employs reductive debromination as its primary method for breaking down 2,4,6-TBP. nih.gov This strain can debrominate the compound at both the ortho- and para-positions. nih.gov

Oxidative and Hydrolytic Debromination

In contrast to reductive pathways, some aerobic bacteria utilize oxidative and hydrolytic mechanisms to degrade 2,4,6-TBP. This process involves the enzymatic incorporation of oxygen, leading to the hydroxylation of the aromatic ring and subsequent removal of bromine atoms.

A notable example is the bacterium Cupriavidus sp. CNP-8, which degrades 2,4,6-TBP through a novel pathway involving consecutive oxidative and hydrolytic debromination steps. nih.gov This process is initiated by a two-component FAD-dependent monooxygenase, HnpAB. nih.gov This enzyme system transforms 2,4,6-TBP into 6-bromo-1,2,4-benzenetriol (BBT), which then serves as the substrate for ring cleavage. nih.gov The involvement of these enzymes was confirmed by the significant upregulation of the corresponding hnp genes when the bacteria were exposed to TBP. nih.gov

Role of Specific Bacterial Strains (e.g., Ochrobactrum sp. TB01, Bacillus sp. GZT, Cupriavidus sp. CNP-8)

Several bacterial strains have been identified and characterized for their ability to degrade 2,4,6-TBP, each with unique metabolic capabilities.

Ochrobactrum sp. TB01 : This soil bacterium can utilize 2,4,6-TBP as its sole source of carbon and energy. tandfonline.comnih.gov It is capable of degrading 100 µM of 2,4,6-TBP within 36 hours in a growing culture. tandfonline.comnih.govoup.com The degradation pathway is a sequential reductive debromination process, converting 2,4,6-TBP to phenol via 2,4-DBP and 2-BP. tandfonline.comnih.gov The process requires NADH as a cofactor. tandfonline.comnih.govebi.ac.uk This strain can also degrade other related compounds such as 2,6-dibromophenol (B46663) (2,6-DBP), 4-bromophenol (4-BP), and 2,4,6-trichlorophenol (B30397) (2,4,6-TCP). tandfonline.comnih.govoup.com

Bacillus sp. GZT : Isolated and characterized for its ability to debrominate and mineralize 2,4,6-TBP, this strain demonstrates high degradation efficiency. nih.gov Under optimal conditions, it can achieve up to 93.2% degradation and 89.3% debromination of TBP within 120 hours. nih.gov The primary degradation mechanism is reductive debromination at the ortho- and para-positions. nih.gov Interestingly, a minor pathway involving methylated debromination has also been observed in this strain. nih.gov Bioaugmentation with Bacillus sp. GZT has been shown to effectively enhance TBP removal in river water and sediment microcosms. nih.gov

Cupriavidus sp. CNP-8 : This strain employs a distinct degradation pathway involving consecutive oxidative and hydrolytic debromination. nih.gov It utilizes a two-component FAD-dependent monooxygenase to transform 2,4,6-TBP. nih.gov This bacterium was isolated from a pesticide-contaminated soil and can utilize 2-chloro-4-nitrophenol (B164951) as its sole source of carbon, nitrogen, and energy. researchgate.net The genes responsible for the degradation in Cupriavidus species are often located in operon-like structures. nih.gov

The table below summarizes the key characteristics of these bacterial strains in the degradation of 2,4,6-TBP.

| Bacterial Strain | Degradation Pathway | Key Features | Reference |

| Ochrobactrum sp. TB01 | Reductive Debromination | Utilizes 2,4,6-TBP as sole carbon and energy source; sequential debromination via 2,4-DBP and 2-BP; NADH-dependent. | tandfonline.comnih.govoup.com |

| Bacillus sp. GZT | Reductive Debromination | High degradation and debromination efficiency; also exhibits a minor methylated debromination pathway. | nih.govnih.gov |

| Cupriavidus sp. CNP-8 | Oxidative and Hydrolytic Debromination | Employs a two-component FAD-dependent monooxygenase; forms 6-bromo-1,2,4-benzenetriol. | nih.govresearchgate.net |

Identification of Metabolic Intermediates

The identification of metabolic intermediates is crucial for elucidating the degradation pathways of 2,4,6-TBP. Various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), have been employed to detect and identify these transient compounds.

In the reductive debromination pathway utilized by Ochrobactrum sp. TB01 , the identified metabolic intermediates are 2,4-dibromophenol (2,4-DBP) and 2-bromophenol (2-BP) . tandfonline.comnih.govebi.ac.uk This indicates a stepwise removal of bromine atoms, leading to the final product, phenol.

For Bacillus sp. GZT , a more complex set of ten metabolic intermediates has been identified. nih.gov These include five brominated compounds and three oxidative products. nih.gov The key intermediates, validated by authentic standards, support the proposed mechanism of reductive debromination occurring at both ortho- and para-positions. nih.gov

In the oxidative and hydrolytic pathway of Cupriavidus sp. CNP-8 , the key metabolic intermediate identified is 6-bromo-1,2,4-benzenetriol (BBT) . nih.gov This compound is the substrate for subsequent ring cleavage, demonstrating a different initial enzymatic attack compared to reductive debromination.

The following table lists the identified metabolic intermediates for each bacterial strain.

| Bacterial Strain | Metabolic Intermediates Identified | Reference |

| Ochrobactrum sp. TB01 | 2,4-dibromophenol (2,4-DBP), 2-bromophenol (2-BP) | tandfonline.comnih.govebi.ac.uk |

| Bacillus sp. GZT | Ten intermediates including five brominated compounds and three oxidative products. | nih.gov |

| Cupriavidus sp. CNP-8 | 6-bromo-1,2,4-benzenetriol (BBT) | nih.gov |

Plant Metabolism of 2,4,6-TBP

Plants, like microorganisms, have the capacity to metabolize 2,4,6-TBP, transforming it into various metabolites through a series of enzymatic reactions. This metabolic activity is a key component of phytoremediation strategies for contaminated soils and water.

Phase I and Phase II Metabolites

The metabolism of xenobiotics in plants is typically categorized into three phases. Phase I involves activation reactions such as oxidation, reduction, and hydrolysis. Phase II consists of conjugation reactions where the activated xenobiotic or its Phase I metabolite is coupled with endogenous molecules like sugars or sulfates. Phase III involves the sequestration of these conjugates into cellular compartments like vacuoles or cell walls. nih.gov

In a study using rice plants (Oryza sativa) exposed to 2,4,6-TBP, a significant number of metabolites were identified, highlighting the extensive biotransformation capabilities of the plant. nih.govfao.org After a 5-day exposure, 99.2% of the initial 2,4,6-TBP was metabolized by the rice plants. nih.govfao.org

Phase I Metabolites: In rice plants, nine Phase I metabolites of 2,4,6-TBP were identified. nih.govfao.org The primary Phase I reaction observed was debromination, with 2,4-dibromophenol being the only detectable debromination product. nih.gov This suggests that the debromination of 2,4,6-TBP in rice primarily occurs at the ortho-position. nih.gov Other Phase I reactions included hydroxylation and coupling reactions. nih.govfao.org

Phase II Metabolites: A total of thirty-one Phase II metabolites were identified in the same study with rice plants. nih.govfao.org These metabolites were formed through various conjugation pathways, including methylation, sulfation, and glycosylation. nih.govfao.org A significant portion of these conjugates were formed from the phenolic hydroxyl group of 2,4,6-TBP directly conjugating with sulfate (B86663) and sugar groups. nih.gov Eight such sulfated and glycosylated conjugates were identified, with the predominant ones being a sulfation conjugate (TP408) and a glycosylation conjugate (TP490). nih.gov These conjugates were found to be excreted into the hydroponic solution after their formation in the rice roots. nih.gov

The table below provides a summary of the types of metabolites of 2,4,6-TBP found in rice plants.

| Metabolic Phase | Number of Metabolites Identified | Types of Reactions | Examples of Metabolites/Conjugates | Reference |

| Phase I | 9 | Debromination, Hydroxylation, Coupling Reactions | 2,4-dibromophenol | nih.govfao.org |

| Phase II | 31 | Methylation, Sulfation, Glycosylation | Sulfated conjugates (e.g., TP408), Glycosylated conjugates (e.g., TP490) | nih.govfao.orgnih.gov |

Proposed Transformation Pathways (Debromination, Hydroxylation, Methylation, Coupling, Sulfation, Glycosylation)

The biotransformation of this compound (2,4,6-TBP) in plants and microorganisms involves several key metabolic pathways. In rice plants, a diversity of transformation processes has been identified, including debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation. nih.gov

Debromination: Studies in rice plants have shown that the debromination of 2,4,6-TBP primarily occurs at the ortho position, leading to the formation of 2,4-dibromophenol as the only detectable debromination metabolite. nih.gov In microorganisms, such as the bacterium Bacillus sp. GZT, reductive debromination is a major degradation pathway that can happen simultaneously at both the ortho- and para-positions of the phenol ring. nih.gov

Hydroxylation, Methylation, and Coupling: In addition to debromination, rice plants can also metabolize 2,4,6-TBP through hydroxylation, methylation, and coupling reactions. nih.gov Methylation has also been observed as a minor degradation pathway in bacteria, leading to methylated debromination products. nih.gov Furthermore, biotransformation studies in zebrafish revealed that 25–30% of 2,4,6-TBP was methylated after several weeks of exposure. nih.gov

Sulfation and Glycosylation: Sulfation and glycosylation are crucial biotransformation pathways for 2,4,6-TBP in rice. nih.govnih.gov These conjugation reactions are part of the plant's detoxification process (Phase II metabolism), where endogenous polar molecules like sulfates and sugars are attached to the xenobiotic to increase water solubility and reduce toxicity. nih.gov In rice cells, 2,4,6-TBP is rapidly transformed into sulfated and glycosylated conjugates. nih.govnih.gov Within 3 hours of exposure in rice cells, 22.6% of the dissipated 2,4,6-TBP was converted into six different conjugates. nih.gov Over a 24-hour period in rice seedlings, eight distinct sulfated and glycosylated conjugates were produced. nih.govnih.gov

Table 1: Identified Transformation Pathways of 2,4,6-TBP in Rice Plants

| Pathway | Description | Key Metabolite(s) / Product(s) | Source(s) |

|---|---|---|---|

| Debromination | Removal of a bromine atom, primarily from the ortho position. | 2,4-dibromophenol | nih.gov |

| Hydroxylation | Addition of a hydroxyl (-OH) group. | Hydroxylated metabolites | nih.gov |

| Methylation | Addition of a methyl (-CH3) group. | Methylated metabolites | nih.gov |

| Coupling Reactions | Dimeric reactions leading to larger molecules. | OH-PBDEs and PBDD/Fs | nih.gov |

| Sulfation | Conjugation with a sulfate group. | Sulfated conjugates (e.g., TP408) | nih.govnih.govnih.gov |

| Glycosylation | Conjugation with a sugar moiety (e.g., glucose). | Glycosylated conjugates (e.g., TP490) | nih.govnih.govnih.gov |

Compartmentalization and Excretion of Conjugates in Plants

Following their formation, the conjugates of 2,4,6-TBP undergo Phase III metabolism in plants, which involves compartmentalization and excretion. nih.gov In rice, the predominant sulfation conjugate (TP408) and glycosylation conjugate (TP490) are actively excreted from the roots into the surrounding hydroponic solution. nih.govnih.gov

However, the two types of conjugates exhibit different behaviors regarding their transport and storage within the plant. nih.govnih.gov

Sulfated Conjugates: The main sulfated conjugate can be vertically transported from the roots into the leaf sheath and leaves of the rice plant. nih.govnih.gov

Glycosylated Conjugates: In contrast, the glycosylated conjugates are sequestered within the cell vacuoles and cell walls. nih.govnih.gov This results in their exclusive compartmentalization within the rice roots, as they are likely hindered from apoplastic transport by the Casparian strip. nih.gov

This differential compartmentalization, along with excretion, serves to reduce the accumulation of 2,4,6-TBP and its metabolites in the cytoplasm and other parts of the plant, thereby mitigating its potential toxicity. nih.govnih.gov

Formation of Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) and Polybrominated Dibenzo-p-dioxins/Dibenzofurans (PBDD/Fs)

A significant finding from the study of 2,4,6-TBP metabolism in rice plants is the biotic formation of more complex and toxic compounds, including hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and polybrominated dibenzo-p-dioxins/dibenzofurans (PBDD/Fs). nih.gov A total of seven such hydrophobic compounds were identified, indicating that dimeric coupling reactions of 2,4,6-TBP occur within the plants. nih.gov

The formation of these compounds from bromophenol precursors is a recognized phenomenon in various environmental processes. tandfonline.com Generally, the mechanism involves the oxidative coupling of bromophenoxyl radicals that are formed from the parent bromophenols. tandfonline.com In thermal processes like pyrolysis, 2,4,6-TBP has been shown to produce PBDD isomers through direct condensation and a process known as a Smiles rearrangement. researchgate.net The two ortho-bromine atoms in the 2,4,6-TBP structure primarily lead to the production of dioxins. researchgate.net The formation of PBDDs from precursors like hydroxylated PBDEs can also be induced by photochemical processes. diva-portal.org

Mammalian Metabolism and Kinetics

Absorption, Distribution, and Elimination

In mammals, 2,4,6-TBP is rapidly absorbed from the gastrointestinal tract and quickly eliminated from the body. nih.govoecd.org Studies in female Sprague Dawley (SD) rats showed that after oral administration, the compound is well absorbed. nih.govnih.gov Following a single intravenous dose, 2,4,6-TBP was rapidly excreted, primarily via urine, with about 61% of the dose recovered in urine within 4 hours and 89-94% within 24 hours. nih.govnih.gov Fecal excretion accounted for approximately 5% of the dose over 24 hours. nih.govnih.gov

After 48 hours, only about 0.01% of the administered dose was retained in tissues, with the highest detectable residues found in the kidneys, lungs, and liver. nih.gov The pharmacokinetics in rats follow a one-compartment open model for oral dosing and a two-compartment model for intravenous dosing. nih.govnih.gov The elimination half-life of 2,4,6-TBP in the blood of rats was determined to be approximately 2.03 hours. nih.gov These findings suggest the compound is unlikely to be persistent or accumulative in mammalian systems. oecd.org

Table 2: Pharmacokinetic Parameters of 2,4,6-TBP in Rats

| Parameter | Value / Observation | Source(s) |

|---|---|---|

| Absorption | Rapidly absorbed from the gastrointestinal tract. | nih.govoecd.org |

| Primary Excretion Route | Urine | nih.govnih.gov |

| Urinary Excretion (24h, IV) | 89% - 94% of dose | nih.govnih.gov |

| Fecal Excretion (24h, IV) | ~5% of dose | nih.govnih.gov |

| Biliary Excretion (Oral) | ~11% of dose recovered in bile (as TBP-glucuronide) | nih.govnih.gov |

| Blood Half-Life | 2.03 hours | nih.gov |

| Oral Bioavailability | 23% - 27% | nih.govnih.gov |

| Tissue Retention (48h) | ~0.01% of dose; highest in kidneys, lungs, liver. | nih.gov |

Biotransformation in Zebrafish and Rats

Biotransformation of 2,4,6-TBP has been investigated in both fish and rodent models.

In Zebrafish (Danio rerio): Studies on zebrafish larvae indicate that 2,4,6-TBP is subject to bioconcentration. nih.gov A significant biotransformation pathway in this species is methylation, with research showing that 25-30% of 2,4,6-TBP was methylated after several weeks of exposure. nih.gov Exposure to TBP was also found to increase whole-body thyroxine (T4) levels, indicating disruption of the thyroid endocrine system. nih.gov

In Rats: In rats, 2,4,6-TBP is metabolized into more water-soluble conjugates to facilitate excretion. nih.govnih.gov Analysis of urine from exposed rats revealed the presence of the parent 2,4,6-TBP along with TBP-glucuronide and TBP-sulfate. nih.govnih.gov Bile, however, was found to contain only the TBP-glucuronide conjugate, while fecal extracts contained only the unchanged parent compound. nih.govnih.gov This indicates that glucuronidation and sulfation are the primary Phase II metabolic pathways for 2,4,6-TBP in rats.

Potential for Methylated Derivatives in Human Plasma

While direct studies on the methylation of 2,4,6-TBP in humans are limited, evidence from other areas suggests a potential for such transformation. The parent compound, 2,4,6-TBP, has been detected in human blood samples. nih.gov Its presence in humans could be a result of direct exposure or from the metabolic breakdown of larger brominated compounds, such as certain polybrominated diphenyl ethers (PBDEs). nih.gov

The process of xenobiotic methylation is a known metabolic pathway. For instance, microbial degradation of 2,4,6-TBP has been shown to produce methylated derivatives. nih.gov Although this observation is in bacteria, it establishes that the biochemical machinery for methylating this compound exists in biological systems. Given that the parent compound is present in human circulation, the possibility that it could be metabolized via methylation into derivatives like 2,4,6-tribromoanisole (B143524) cannot be entirely ruled out, though it requires further investigation.

Toxicological and Ecotoxicological Research

Aquatic Ecotoxicology

The presence of 2,4,6-Tribromophenol (TBP) in aquatic environments has prompted extensive research into its effects on a variety of aquatic organisms. nih.gov Studies have revealed its potential to induce a range of toxicological and ecotoxicological impacts, from acute toxicity to more subtle physiological and endocrine-disrupting effects. researchgate.net

Research has demonstrated that this compound exhibits varying levels of toxicity to different aquatic species.

Nile Tilapia (Oreochromis niloticus) : Subchronic and trophic exposure to TBP has been shown to be toxic to Oreochromis niloticus. nih.gov Studies investigating the effects of oral exposure to TBP in Nile tilapia have revealed alterations in liver histopathology and damage to the ultrastructure of hepatocytes. researchgate.netnih.govproquest.com Acute and chronic exposure to TBP resulted in effects on glutathione (B108866) S-transferase (GST) activity and damage to biomolecules. nih.govproquest.com Recent studies have indicated that TBP can induce both acute and chronic toxic effects in adult O. niloticus after oral exposure. researchgate.net

Daphnia magna : Acute toxicity tests have been conducted on Daphnia magna. In one study, the 48-hour median effect concentration (EC50) for D. magna was determined to be 0.26 mg/L. oecd.org Another study reported a 48-hour EC50 of 1.57 mg/L, which increased to 3.28 mg/L when a dietary supplement of S. quadricauda was provided. nih.gov A chronic toxicity test showed a 21-day No-Observed-Effect-Concentration (NOEC) for reproduction to be 0.1 mg/L. oecd.org

Zebrafish (Danio rerio) : Dietary exposure of adult zebrafish to TBP has been found to negatively affect reproduction. nih.gov Specifically, exposure led to a significant reduction in fertilization success. nih.gov While acute exposure to TBP did not significantly affect the hatching of embryos or their risk of malformation, nor the growth and survival of larvae, it has been shown to have other developmental and reproductive effects. researchgate.netnih.gov "Environmental levels" of TBP have been reported to affect reproduction in zebrafish. bris.ac.uk

Interactive Table: Acute Toxicity of this compound to Aquatic Species

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Daphnia magna | EC50 | 0.26 | 48 hours | oecd.org |

| Daphnia magna | EC50 | 1.57 | 48 hours | nih.gov |

| Daphnia magna | NOEC (reproduction) | 0.1 | 21 days | oecd.org |

| Cyprinus carpio (Carp) | LC50 | 1.1 | 96 hours | oecd.org |

| Selenastrum capricornutum (Algae) | EC50 (biomass) | 0.76 | 72 hours | oecd.org |

| Selenastrum capricornutum (Algae) | NOEC (biomass) | 0.22 | 72 hours | oecd.org |

Exposure to this compound can lead to a variety of physiological and biochemical changes in aquatic organisms.

Hepatosomatic Index (HSI) : In a study on Nile tilapia (Oreochromis niloticus), TBP exposure affected the hepatosomatic index (HSI) in both male and female fish. nih.gov The HSI is a biomarker often used to assess the health of fish and can be influenced by exposure to contaminants. redalyc.orginstitutodepesca.orgresearchgate.net

Erythrocyte Parameters : The same study on Nile tilapia revealed that erythrocytes from male fish were more sensitive to TBP exposure. nih.gov

Antioxidant Enzyme Activities : In male Nile tilapia, TBP exposure induced catalase (CAT) activity. nih.gov However, glutathione S-transferase (GST) and non-protein thiols (NPT) were influenced only by sex. nih.gov The antioxidant mechanism effects were more pronounced in males than in females. nih.gov

Vitellogenin Levels : TBP exposure has been shown to induce the expression of vitellogenin in male Nile tilapia. nih.gov In female zebrafish, disturbed gonad morphology was accompanied by increased levels of circulating vitellogenin. nih.gov

There is growing evidence that this compound can act as an endocrine disruptor in aquatic organisms.

Studies on zebrafish (Danio rerio) have shown that chronic exposure to TBP can impair reproduction. researchgate.net Exposure to TBP has been observed to cause an increase in testosterone (B1683101) and estradiol (B170435) levels in male zebrafish and a decrease in these hormones in female zebrafish. researchgate.net Furthermore, TBP has been shown to disturb gonad morphology in adult zebrafish, with fewer spermatid cysts in males and an increased presence of atretic follicles and oocytes with decreased vitellogenesis in females. nih.gov In male Nile tilapia, TBP has been shown to induce the expression of vitellogenin, providing evidence of estrogenic endocrine disruption. nih.gov

In vitro studies have suggested that bromophenols are potential endocrine disruptors. bris.ac.uk Specifically, 2,4,6-TBP interacts with thyroid hormone-binding transport proteins. awi.de

Mammalian Toxicology

The toxicological effects of this compound have also been investigated in mammalian models, both through in vitro and in vivo studies.

In Vitro Studies : In vitro studies using the human breast cancer cell line MCF-7 have characterized the estrogen-like activity of TBP. nih.gov It was found that 2,4,6-TBP was only able to displace 43% of radiolabelled estrogen when tested at concentrations up to 1 µM. nih.gov While it binds to the estrogen receptor, it did not stimulate cell growth or increase the levels of estrogen-regulated proteins. nih.gov Another in vitro study showed that TBP reduced the transcriptional activity of both estrogen and androgen receptors at low micromolar concentrations.

In Vivo Studies : In vivo studies in rodents have provided insights into the disposition and kinetics of TBP. nih.govsensusimpact.com TBP is rapidly absorbed from the gastrointestinal tract and is quickly excreted, primarily through urine. nih.govsensusimpact.comwho.int A combined repeated-dose oral toxicity study in rats with a reproduction/developmental toxicity screening test showed that at 1000 mg/kg body weight per day, there was reduced body weight gain and increases in liver weights in both sexes. who.int The No-Observed-Adverse-Effect Level (NOAEL) for repeat dose toxicity was considered to be 100 mg/kg/day in rats of both sexes. oecd.orgwho.int An in vivo micronucleus assay in mice was negative for genotoxicity. oecd.orgwho.int

Interactive Table: Summary of In Vivo Mammalian Toxicity of this compound

| Species | Study Type | Key Findings | NOAEL | Reference |

| Rat | Combined repeated-dose and reproductive/developmental toxicity screening | Reduced body weight gain, increased liver weight (at 1000 mg/kg/day) | 100 mg/kg/day | oecd.orgwho.int |

| Mouse | Micronucleus assay | No evidence of genotoxicity | Not Applicable | oecd.orgwho.int |

| Rat | Acute oral toxicity | LD50: 1,486 mg/kg bw | Not Applicable | oecd.org |

| Rat | Acute dermal toxicity | LD50: >2,000 mg/kg bw | Not Applicable | oecd.org |

A significant area of research has been the interference of this compound with endogenous signaling pathways, particularly those involving estrogen and thyroid hormones.

Estrogen Hormones : As mentioned in the in vitro studies, 2,4,6-TBP can bind to the estrogen receptor, although with a much lower affinity than 17β-estradiol. nih.gov However, this binding does not necessarily translate to estrogenic activity, as it did not stimulate cell proliferation or the expression of estrogen-regulated genes in MCF-7 cells. nih.gov In fact, it appeared to reduce 17β-estradiol-stimulated cell growth through a mechanism that may be independent of the estrogen receptor. nih.gov

Thyroid Hormones : this compound has been identified as a thyroid hormone disruptor. mdpi.comresearchgate.net It has a high binding affinity for transthyretin, a transport protein for thyroid hormones, suggesting it could compete with endogenous thyroid hormones. mdpi.comresearchgate.netnih.govendocrine-abstracts.org In a study on mice, exposure to TBP led to decreased levels of free triiodothyronine and free thyroxine in the serum. mdpi.comnih.gov The study also found that TBP treatment decreased the expression of deiodinase 1 (Dio1) and thyroid hormone receptor β isoform 2 (Thrβ2) in the pituitary gland, while increasing the expression of deiodinase 2 (Dio2), growth hormone (Gh), and thyroid-stimulating hormone β (Tshβ). mdpi.comnih.gov These findings indicate that TBP can disrupt thyroid hormone homeostasis and interfere with thyroid hormone systems. mdpi.comnih.govendocrine-abstracts.org

Effects on Blood-Brain Barrier Transporters (P-glycoprotein, MRP2)

Research into the effects of this compound (TBP) on the blood-brain barrier (BBB) has revealed specific interactions with key efflux transporters responsible for protecting the brain from xenobiotics. oup.comnih.gov The BBB is a highly selective barrier of endothelial cells that utilizes ATP-binding cassette (ABC) transporters to remove unwanted substances from the brain. oup.com Studies have focused on two of these transporters: P-glycoprotein (P-gp, or ABCB1) and Multidrug Resistance-associated Protein 2 (MRP2, or ABCC2). oup.comnih.gov

In vivo and ex vivo experiments using rat and mouse models demonstrated that TBP exposure leads to a significant, dose-dependent decrease in the transport activity of P-glycoprotein. oup.comnih.gov This effect was observed to be time-dependent, occurring within one to three hours of exposure. oup.comnih.gov Interestingly, the transport activity of MRP2 remained unchanged under the same experimental conditions, indicating that the effects of TBP on the BBB are transporter-specific. oup.comnih.govnih.gov Further investigation through immunofluorescence and western blotting confirmed a decrease in P-gp expression levels following TBP treatment. oup.comnih.gov